molecular formula C15H21BrN2O5S B2677421 tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate CAS No. 2044702-83-0

tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate

Cat. No.: B2677421
CAS No.: 2044702-83-0
M. Wt: 421.31
InChI Key: CEBNUHFDRRAXMB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate is a carbamate derivative characterized by a 4-bromophenylsulfonamido group linked to a 4-oxobutyl chain, protected by a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets, particularly in inflammation modulation . Key physical properties include a melting point of 217–220°C and distinct IR absorption bands at 1625, 1290, 1165, and 1150 cm⁻¹, indicative of sulfonamide and carbamate functionalities .

Properties

IUPAC Name

tert-butyl N-[4-[(4-bromophenyl)sulfonylamino]-4-oxobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O5S/c1-15(2,3)23-14(20)17-10-4-5-13(19)18-24(21,22)12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBNUHFDRRAXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bromophenylsulfonamido intermediate: This step involves the reaction of 4-bromo-benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.

    Introduction of the oxobutyl chain: The sulfonamide intermediate is then reacted with a butylating agent to introduce the oxobutyl chain.

    Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfonamide and oxobutyl groups can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylsulfonamides, while hydrolysis of the carbamate group yields the corresponding amine.

Scientific Research Applications

tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Sulfonamide/Carbamate Derivatives

The compound’s structural analogs differ primarily in substituents on the aromatic ring, linker groups, and carbamate modifications. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound : tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate 4-Bromo-phenylsulfonamido C₁₅H₂₀BrN₂O₅S 437.30 217–220 Sulfonamide, carbamate, ketone
Analog 1 : N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide 4-Bromo-phenoxy, hexanamide C₁₈H₂₁BrN₂O₄S 465.34 N/A Sulfonyl, phenoxy, amide (similarity score: 0.67)
Analog 2 : tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate 3-Bromo-benzylamino C₁₆H₂₃BrN₂O₃ 371.27 N/A Benzylamine, carbamate, ketone
Analog 3 : tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate 3-Fluoro-phenylamino C₁₅H₂₁FN₂O₃ 296.34 N/A Aryl amine, carbamate, ketone
Key Observations:

Electron-Withdrawing vs. In contrast, Analog 2’s 3-bromobenzylamino group offers moderate electron-withdrawing effects but increases steric bulk .

Linker Modifications: The target compound’s 4-oxobutyl linker may confer conformational flexibility, aiding in target binding. Analog 1 replaces the sulfonamido group with a sulfonyl-phenoxy-hexanamide chain, reducing rigidity and altering solubility profiles .

Carbamate Protection :

  • All analogs retain the tert-butyl carbamate group, which improves metabolic stability by shielding the amine from enzymatic degradation. This feature is critical for in vivo efficacy .

Physicochemical and Pharmacokinetic Considerations

  • Thermal Stability : The high melting point (217–220°C) of the target compound suggests strong crystalline packing forces, advantageous for formulation stability .

Biological Activity

tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate is a synthetic organic compound with the molecular formula C15H21BrN2O5S and a molecular weight of approximately 421.3 g/mol. This compound features a complex structure that includes a tert-butyl carbamate moiety and a 4-bromophenylsulfonamide group, suggesting potential applications in medicinal chemistry, particularly as an antibacterial agent due to the known properties of sulfonamides.

Biological Activity Overview

While specific biological activity data for tert-butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate is limited, compounds containing sulfonamide groups are recognized for their antibacterial properties . Sulfonamides function primarily as inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, which is essential for bacterial growth and replication .

Potential Antibacterial Mechanism

  • Inhibition of Dihydropteroate Synthase : This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folate synthesis. By inhibiting this enzyme, sulfonamides block folate production, leading to bacterial cell death.

Similar Compounds and Their Activities

To understand the potential biological activity of tert-butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique AspectsKnown Biological Activity
SulfanilamideSimple sulfonamide structureOne of the first antibiotics; broad-spectrum activityAntibacterial
Benzene sulfonamideContains a benzene ringUsed in various dye and pharmaceutical applicationsAntibacterial
4-AminobenzenesulfonamideAmino group attached to a sulfonamideAntibacterial properties similar to sulfanilamideAntibacterial

These comparisons highlight that compounds with sulfonamide functionalities generally exhibit significant antibacterial activities.

Experimental Studies

Although direct studies on tert-butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate are scarce, research on related compounds indicates that the presence of both carbamate and sulfonamide groups may enhance solubility and bioavailability, potentially improving their pharmacological profiles .

Future Research Directions

Further investigations should focus on:

  • In vitro and in vivo assays : To evaluate the antibacterial efficacy against various bacterial strains.
  • Mechanistic studies : To elucidate the specific pathways affected by this compound.
  • Toxicological assessments : To determine safety profiles before potential therapeutic applications.

Q & A

Q. What are the key synthetic steps and characterization methods for tert-butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate?

Answer :

  • Synthesis : The compound is typically synthesized via coupling reactions. For example, analogous carbamates are prepared using 4-((tert-butoxycarbonyl)amino)butanoic acid activated byHATU (coupling agent) andDIEA (base) inDMF , followed by reaction with a sulfonamide intermediate. Purification is achieved viareverse-phase flash chromatography (RP-FC) .
  • Characterization : Structural confirmation relies on ¹H NMR (e.g., δ 1.4 ppm for tert-butyl protons), ¹³C NMR (carbonyl peaks at ~170 ppm), and LC-MS for molecular weight verification (e.g., [M+Na⁺] adducts) .

Q. What analytical techniques are recommended to assess purity and structural integrity?

Answer :

  • Primary methods :
    • NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
    • LC-MS for molecular ion detection and purity assessment (≥95% by RP-FC).
  • Supplementary methods : IR spectroscopy for carbonyl group validation and HPLC for quantitative purity analysis .

Q. How should this compound be stored to ensure stability during experiments?

Answer :

  • Store in airtight containers at room temperature , protected from moisture , strong acids/bases , and direct light . Stability studies on related carbamates show no decomposition under these conditions for ≥12 months .

Q. What safety precautions are necessary for handling this compound?

Answer :

  • While classified as non-hazardous under GHS, use gloves , goggles , and a fume hood to minimize exposure. Avoid inhalation of dust and contact with oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield in multi-step protocols?

Answer :

  • Key variables :
    • Stoichiometry : Optimize molar ratios of coupling agents (e.g., HATU:amine = 1.2:1).
    • Solvent : Use DMF or DCM for solubility; switch to THF for moisture-sensitive steps.
    • Temperature : Room temperature (20–25°C) for coupling; elevated temps (40–50°C) for sluggish reactions.
  • Purification : Employ RP-FC with gradients (e.g., 10→90% acetonitrile/water) for high recovery (≥99% yield reported in analogous syntheses) .

Q. What strategies address solubility challenges in aqueous reaction systems?

Answer :

  • Co-solvents : Use DMSO (10–20% v/v) to enhance solubility.
  • pH adjustment : Ionize the sulfonamido group (pKa ~10) in basic buffers (e.g., pH 9–10).
  • Micellar catalysis : Add TPGS-750-M (a surfactant) to enable water-tolerant reactions .

Q. How does the 4-bromophenylsulfonamido moiety influence reactivity in cross-coupling reactions?

Answer :

  • The bromine serves as a leaving group in Suzuki-Miyaura couplings with arylboronic acids, enabling biaryl formation.
  • The sulfonamido group participates in hydrogen bonding , affecting reaction kinetics (e.g., slower Pd insertion due to steric hindrance). Control experiments with non-brominated analogs show reduced cross-coupling efficiency .

Q. How can degradation studies be designed to evaluate metabolic stability in drug discovery?

Answer :

  • In vitro assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
    • Use isotopically labeled analogs (e.g., ¹³C-carbamate) as internal standards.
  • Key metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) . Data from related carbamates show moderate stability (t₁/₂ = 30–60 min) .

Q. What computational methods predict the compound’s interactions with biological targets?

Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to sulfonamide-recognizing enzymes (e.g., carbonic anhydrase).
  • MD simulations : Run GROMACS trajectories (100 ns) to assess binding stability. The bromine atom may enhance hydrophobic interactions in active sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar carbamate syntheses?

Answer :

  • Root causes : Variability in reagent purity , moisture levels , or workup protocols .
  • Mitigation :
    • Standardize anhydrous conditions (e.g., molecular sieves in DMF).
    • Validate yields via triplicate runs and report mean ± SD (e.g., 99.2% ± 0.5% in controlled settings) .

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